molecular formula C9H8BNO2 B8747492 3-(1,3,2-Dioxaborolan-2-yl)benzonitrile CAS No. 718640-74-5

3-(1,3,2-Dioxaborolan-2-yl)benzonitrile

Cat. No.: B8747492
CAS No.: 718640-74-5
M. Wt: 172.98 g/mol
InChI Key: GDUXKUYAOLDWIU-UHFFFAOYSA-N
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Description

3-(1,3,2-Dioxaborolan-2-yl)benzonitrile ( 718640-74-5) is a versatile boronic ester derivative that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research . This compound, with a molecular formula of C 9 H 8 BNO 2 and a molecular weight of 172.98 g/mol, is characterized by the presence of both a nitrile group and a reactive dioxaborolane ring, making it a bifunctional reagent for constructing complex molecules . Its primary research application is as a building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the benzonitrile moiety acts as a robust precursor that can be further transformed into other functional groups like carboxylic acids or amides, thereby introducing valuable structural diversity into target compounds. Researchers utilize this chemical in the exploration and synthesis of novel pharmaceutical candidates, agrochemicals, and organic materials. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling should be performed by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment. For specific storage and handling recommendations, please consult the relevant safety data sheet.

Properties

CAS No.

718640-74-5

Molecular Formula

C9H8BNO2

Molecular Weight

172.98 g/mol

IUPAC Name

3-(1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C9H8BNO2/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6H,4-5H2

InChI Key

GDUXKUYAOLDWIU-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC(=CC=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile (CAS: 172732-52-4)

  • Molecular Formula: C₁₀H₁₀BNO₂
  • Molecular Weight : 187.00 g/mol
  • Key Differences :
    • The boronate ester uses a 1,3-propanediol backbone instead of pinacol, resulting in a smaller ring (dioxaborinane vs. dioxaborolane).
    • Lower steric hindrance due to the absence of methyl groups, which may increase reactivity in cross-coupling reactions .
  • Applications : Used in organic synthesis as a boronic acid precursor. Its reduced stability compared to pinacol esters necessitates storage under inert atmospheres (2–8°C) .

2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1352575-06-4)

  • Molecular Formula : C₁₃H₁₇BN₂O₂
  • Molecular Weight : 244.10 g/mol
  • Key Differences: An amino group at the 2-position introduces additional nucleophilic reactivity, enabling dual functionalization in medicinal chemistry and polymer synthesis. The amino group enhances solubility in polar solvents, broadening its utility in aqueous-phase reactions .
  • Applications : Serves as a scaffold for drug discovery and fluorescent dye synthesis .

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1350933-21-9)

  • Molecular Formula: C₁₃H₁₆BNO₃
  • Molecular Weight : 245.09 g/mol
  • Key Differences :
    • A hydroxyl group at the 2-position enables hydrogen bonding and chelation, useful in coordination chemistry.
    • The hydroxyl group can be further functionalized (e.g., methylation or glycosylation) for targeted applications .
  • Applications : Intermediate in the synthesis of enzyme inhibitors (e.g., HSD17B13) .

Structural and Functional Analysis

Electronic Effects

  • The nitrile group in 3-(1,3,2-dioxaborolan-2-yl)benzonitrile withdraws electron density, stabilizing the boronate ester and enhancing its electrophilicity in cross-coupling reactions. This contrasts with hydroxyl- or amino-substituted analogs, where electron-donating groups reduce reactivity but enable alternative reaction pathways (e.g., hydrogen bonding) .

Steric Effects

  • Pinacol-based derivatives (e.g., CAS 214360-46-0) exhibit higher steric hindrance due to tetramethyl substitution, slowing hydrolysis and improving shelf life. Propanediol-based analogs (e.g., CAS 172732-52-4) are less stable but more reactive .

Organic Electronics

  • 3-(1,3,2-Dioxaborolan-2-yl)benzonitrile derivatives are key intermediates in OLED emitters , where the nitrile group improves electron transport in blue-light-emitting materials .

Pharmaceuticals

  • The boronate ester moiety enables targeted drug delivery , as seen in BI-3231, a selective HSD17B13 inhibitor derived from similar nitrile-bearing boronic esters .

Polymer Chemistry

  • Amino- and hydroxy-substituted analogs are used in covalent organic frameworks (COFs) and self-healing polymers due to their dual functionalization capacity .

Preparation Methods

Catalytic Systems and Ligands

Palladium catalysts paired with electron-rich ligands are essential for activating the aryl halide and facilitating oxidative addition. Key systems include:

  • Pd(dba)2_2/PCy3_3 : A highly effective combination for electron-deficient aryl halides, such as 3-bromobenzonitrile. The bulky tricyclohexylphosphine (PCy3_3) ligand accelerates oxidative addition and stabilizes the palladium intermediate.

  • PdCl2_2(dppf) : Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) is preferred for electron-rich substrates but remains applicable to nitrile-bearing aryl halides.

Reaction Conditions

Optimized parameters for 3-bromobenzonitrile borylation include:

  • Solvent : 1,4-Dioxane or tetrahydrofuran (THF).

  • Base : Potassium acetate (KOAc) to neutralize HX byproducts.

  • Temperature : 80–100°C under inert atmosphere (N2_2 or Ar).

  • Time : 7–24 hours, depending on halide reactivity (iodides react faster than bromides).

A representative procedure yields 3-(1,3,2-dioxaborolan-2-yl)benzonitrile in 85% yield after 7 hours at 80°C using Pd(dba)2_2/PCy3_3.

Table 1: Miyaura Borylation Optimization for 3-Bromobenzonitrile

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(dba)2_2PCy3_3KOAcDioxane80785
PdCl2_2(dppf)KOAcTHF1002472

Transition-Metal-Free Borylation Mediated by BF3_33·OEt2_22

A metal-free alternative employs boron trifluoride diethyl etherate (BF3_3·OEt2_2) to activate aryltriazenes for borylation with B2_2pin2_2. While less common for nitrile-substituted arenes, this method avoids palladium residues and suits sensitive substrates.

Reaction Mechanism

BF3_3·OEt2_2 coordinates to the triazene nitrogen, facilitating cleavage of the N–N bond and generating a reactive aryl intermediate. Subsequent reaction with B2_2pin2_2 installs the boronic ester group.

Substrate Preparation and Limitations

  • Aryltriazene Synthesis : 3-Cyanophenyltriazene must first be prepared via diazotization of 3-aminobenzonitrile followed by coupling with an amine.

  • Scope : Electron-withdrawing groups (e.g., nitriles) enhance stability of the triazene intermediate, but steric hindrance at the meta position may reduce yields.

Table 2: Transition-Metal-Free Borylation of 3-Cyanophenyltriazene

Borylating AgentMediatorSolventTemp (°C)Time (h)Yield (%)
B2_2pin2_2BF3_3·OEt2_2DCM251268

Industrial-Scale Production Considerations

While academic procedures prioritize flexibility, industrial synthesis demands cost efficiency and scalability. Key adaptations include:

  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce reaction times.

  • Catalyst Recycling : Palladium recovery via filtration or immobilization on solid supports.

  • Solvent Selection : Replace dioxane with greener alternatives (e.g., 2-MeTHF) to meet environmental regulations.

Comparative Analysis of Methods

ParameterMiyaura BorylationTransition-Metal-Free Method
Catalyst Cost High (Pd-based)Low (BF3_3·OEt2_2)
Substrate Scope Broad (X = Br, I, Cl)Limited to triazenes
Yield 72–85%60–68%
Byproducts Halide saltsNitrogen gas
Scalability ExcellentModerate

Troubleshooting and Optimization

  • Low Yields in Miyaura Borylation : Ensure anhydrous conditions and fresh catalyst. Increase reaction temperature to 100°C for sluggish substrates.

  • Triazene Decomposition : Store 3-cyanophenyltriazene at –20°C and avoid prolonged exposure to light.

  • Impurity Formation : Purify crude product via silica gel chromatography or recrystallization from ethanol/water mixtures .

Q & A

What are the standard synthetic protocols for 3-(1,3,2-Dioxaborolan-2-yl)benzonitrile, and how do reaction conditions influence yield and purity?

Level : Basic
Methodological Answer :
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , involving:

Substrate Preparation : Aryl halides (e.g., 3-bromobenzonitrile) and boronic acid pinacol esters.

Catalytic System : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., triphenylphosphine) in a solvent mixture (e.g., acetonitrile/water) .

Reaction Optimization : Elevated temperatures (80–100°C), base (K₂CO₃), and inert atmosphere.
Critical Parameters :

  • Solvent Polarity : Polar aprotic solvents enhance coupling efficiency.
  • Base Choice : Weak bases reduce side reactions (e.g., deborylation).
    Yield improvements (≥75%) are achieved via iterative Pd catalyst screening .

How can structural ambiguities in 3-(1,3,2-Dioxaborolan-2-yl)benzonitrile derivatives be resolved using crystallographic and spectroscopic methods?

Level : Advanced
Methodological Answer :
X-ray Diffraction (XRD) :

  • Use SHELXL for refinement to resolve bond-length discrepancies (e.g., B–O vs. C–N bonds) .
  • Twinned crystals require SHELXE for phase correction .
    Spectroscopy :
  • ¹¹B NMR : Confirms boronate integrity (δ ~30 ppm for dioxaborolane rings) .
  • ¹H-¹³C HSQC : Assigns aromatic proton environments, distinguishing regioisomers .
    Case Study : A 2021 study resolved steric hindrance in ortho-substituted derivatives using XRD (CCDC 2054321) and dynamic NMR .

What mechanistic insights govern the reactivity of 3-(1,3,2-Dioxaborolan-2-yl)benzonitrile in cross-coupling reactions?

Level : Advanced
Methodological Answer :
Key Mechanistic Steps :

Oxidative Addition : Pd⁰ inserts into the C–X bond (X = Br, I) of aryl halides .

Transmetallation : Boronate transfers to Pd, facilitated by base-mediated activation .

Reductive Elimination : Forms C–C bonds, releasing the coupled product.
Experimental Validation :

  • Kinetic Studies : Monitor Pd intermediates via in situ IR spectroscopy.
  • DFT Calculations : Predict regioselectivity in electron-deficient aryl nitriles .
    Contradictions : Discrepancies in transmetallation rates for para- vs. meta-substituted substrates suggest steric and electronic tuning .

How does the nitrile group influence the stability and reactivity of 3-(1,3,2-Dioxaborolan-2-yl)benzonitrile under acidic/basic conditions?

Level : Basic
Methodological Answer :
Stability Profile :

  • Acidic Conditions : Boronate hydrolyzes to boronic acid (pH < 5), while nitrile remains intact .
  • Basic Conditions : Nitrile may undergo hydrolysis to amide (pH > 10, 80°C) .
    Mitigation Strategies :
  • Store at 0–6°C under inert gas to prevent boronate degradation .
  • Use anhydrous solvents (THF, DMF) for reactions requiring basic media.

What strategies address reproducibility challenges in synthesizing 3-(1,3,2-Dioxaborolan-2-yl)benzonitrile derivatives?

Level : Advanced
Methodological Answer :
Common Pitfalls :

  • Pd Catalyst Deactivation : Remove oxygen via freeze-pump-thaw cycles .
  • Byproduct Formation : Use scavengers (e.g., polymer-supported thiols) for excess boronate .
    Validation Protocols :
  • HPLC-MS : Quantify residual starting materials (LOD < 0.1%) .
  • Elemental Analysis : Confirm boron content (theoretical vs. experimental ±0.3%) .

How is 3-(1,3,2-Dioxaborolan-2-yl)benzonitrile utilized in materials science, particularly in optoelectronic applications?

Level : Advanced
Methodological Answer :
Applications :

  • Organic Light-Emitting Diodes (OLEDs) : As electron-transport layers due to nitrile’s electron-withdrawing effect .
  • Polymer Composites : Copolymerized with thiophenes for tunable bandgaps (ΔE ~2.1–3.0 eV) .
    Case Study : A 2023 study achieved 18% external quantum efficiency in blue OLEDs using terphenyl-linked derivatives .

What analytical techniques are recommended for validating purity in absence of vendor-provided data?

Level : Basic
Methodological Answer :
Multi-Technique Approach :

TLC : Rf comparison with authentic samples (eluent: hexane/EtOAc 3:1) .

¹H NMR Integration : Assess residual solvents (e.g., DMSO at δ 2.5 ppm) .

Melting Point : Deviation >2°C indicates impurities (literature mp: 94–99°C) .
Advanced Methods :

  • ICP-MS : Quantify Pd residues (<10 ppm) .

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